![molecular formula C11H16O B2624530 1-[4-(Propan-2-yl)phenyl]ethan-1-ol CAS No. 1475-10-1](/img/structure/B2624530.png)
1-[4-(Propan-2-yl)phenyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[4-(Propan-2-yl)phenyl]ethan-1-ol” is a chemical compound with the CAS Number: 1475-10-1 . It has a molecular weight of 164.25 . The compound is also known as 1-(4-isopropylphenyl)ethanol . It is typically stored at room temperature and has a physical form of liquid .
Synthesis Analysis
The synthesis of “1-[4-(Propan-2-yl)phenyl]ethan-1-ol” can be achieved through various methods. One such method involves the reduction of corresponding ketones with sodium borohydride (NaBH4) in methanol . The reaction is kept stirring at 0 °C for 10 minutes and then warmed to room temperature for 1 to 12 hours until the ketone is fully consumed .Molecular Structure Analysis
The molecular formula of “1-[4-(Propan-2-yl)phenyl]ethan-1-ol” is C11H16O . The InChI code for this compound is 1S/C11H16O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9,12H,1-3H3 .Applications De Recherche Scientifique
Synthesis and Crystal Structures
1-[4-(Propan-2-yl)phenyl]ethan-1-ol has been utilized in the synthesis of various chemical compounds. For example, Salian et al. (2018) studied its application in creating chalcone derivatives through Claisen-Schmidt condensation reactions. These synthesized compounds were characterized for their crystal structures and intermolecular interactions, demonstrating the utility of 1-[4-(Propan-2-yl)phenyl]ethan-1-ol in detailed structural chemistry (Salian et al., 2018).
Pharmacological Properties
While avoiding drug use and dosage aspects, it's noteworthy that certain derivatives of compounds similar to 1-[4-(Propan-2-yl)phenyl]ethan-1-ol have been examined for their pharmacological properties. Vardanyan (2018) explored derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, noting their potential applications in pharmacology (Vardanyan, 2018).
Antimicrobial and Antiradical Activity
Research on derivatives of 1-[4-(Propan-2-yl)phenyl]ethan-1-ol includes exploring their antimicrobial and antiradical activities. Čižmáriková et al. (2020) synthesized a series of compounds related to 1-[4-(Propan-2-yl)phenyl]ethan-1-ol and tested them against various pathogens, showing their biological activity potential (Čižmáriková et al., 2020).
Molecular Docking and Theoretical Analysis
The compound has also been a subject in molecular docking studies. ShanaParveen et al. (2016) performed a combined experimental and theoretical analysis on similar molecular structures, which included observing vibrational spectra and conducting molecular docking studies. This illustrates the compound's relevance in understanding molecular interactions and predicting potential biological activities (ShanaParveen et al., 2016).
Enantioselective Catalysis
In the realm of organic synthesis, 1-[4-(Propan-2-yl)phenyl]ethan-1-ol derivatives have been utilized as chiral ligands in enantioselective catalysis. Asami et al. (2015) used similar compounds for the enantioselective addition of diethylzinc to aldehydes, highlighting its application in producing chiral secondary alcohols (Asami et al., 2015).
Corrosion Inhibition
In the field of materials science, derivatives of 1-[4-(Propan-2-yl)phenyl]ethan-1-ol have been investigated for their application in corrosion inhibition. Costa et al. (2021) researched the use of imidazole derivative molecules, including those similar to 1-[4-(Propan-2-yl)phenyl]ethan-1-ol, in inhibiting corrosion of carbon steel in acidic mediums, combining experimental and molecular modelling approaches (Costa et al., 2021).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Propriétés
IUPAC Name |
1-(4-propan-2-ylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWMXVJCBUKVQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Propan-2-yl)phenyl]ethan-1-ol | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

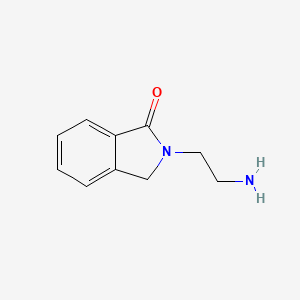
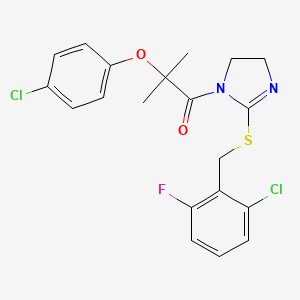
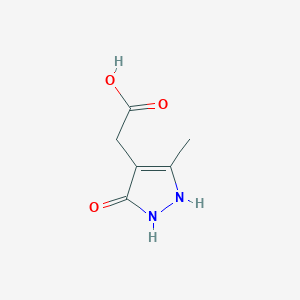
![N-(3,5-difluorophenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2624452.png)
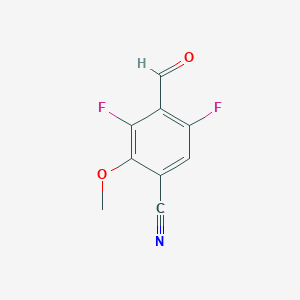
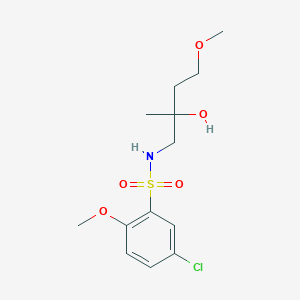
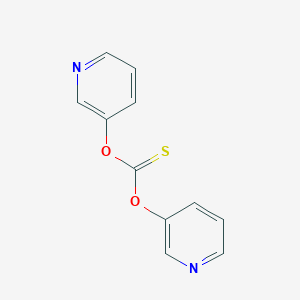
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2624458.png)
![1-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2624463.png)
![8-(2-ethylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2624465.png)
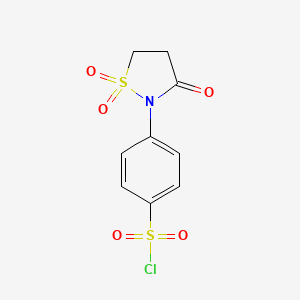
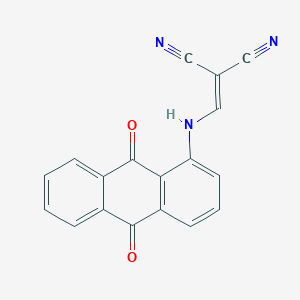
![3-Methyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2624468.png)
![N'-(3-Chloro-4-methylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2624470.png)